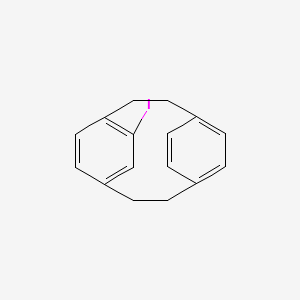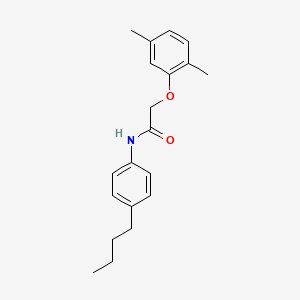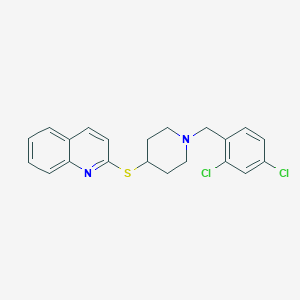
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a dichlorobenzyl group, a piperidinyl ring, and a quinolinyl sulfide moiety, making it a versatile molecule for research and industrial purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide typically involves multiple steps, starting with the preparation of the dichlorobenzyl and quinolinyl intermediates. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) for hydrogenation reactions. The final step involves the coupling of the dichlorobenzyl and quinolinyl intermediates through a sulfide linkage, which can be achieved using reagents like thionyl chloride (SOCl2) or sulfur dichloride (SCl2).
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), are employed to ensure the consistency and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide undergoes various chemical reactions, including:
Oxidation: The sulfide group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, acetic acid as solvent.
Reduction: LiAlH4, NaBH4, tetrahydrofuran (THF) as solvent.
Substitution: Amines, thiols, dimethylformamide (DMF) as solvent.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Reduced piperidinyl or quinolinyl derivatives.
Substitution: Substituted dichlorobenzyl derivatives.
Applications De Recherche Scientifique
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl ether
- 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl amine
- 1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl ketone
Uniqueness
1-(2,4-Dichlorobenzyl)-4-piperidinyl 2-quinolinyl sulfide is unique due to its sulfide linkage, which imparts distinct chemical and biological properties compared to its ether, amine, and ketone analogs. The sulfide group can undergo specific chemical reactions, such as oxidation to sulfoxides and sulfones, which are not possible with the ether or amine analogs. Additionally, the sulfide linkage may enhance the compound’s binding affinity to certain molecular targets, making it a valuable molecule for research and therapeutic applications.
Propriétés
Numéro CAS |
232618-17-6 |
|---|---|
Formule moléculaire |
C21H20Cl2N2S |
Poids moléculaire |
403.4 g/mol |
Nom IUPAC |
2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]sulfanylquinoline |
InChI |
InChI=1S/C21H20Cl2N2S/c22-17-7-5-16(19(23)13-17)14-25-11-9-18(10-12-25)26-21-8-6-15-3-1-2-4-20(15)24-21/h1-8,13,18H,9-12,14H2 |
Clé InChI |
VWNBOONFKJYZEB-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1SC2=NC3=CC=CC=C3C=C2)CC4=C(C=C(C=C4)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


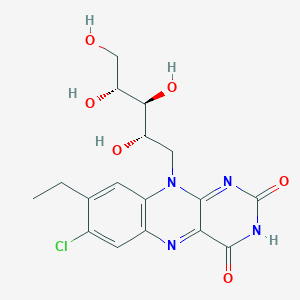


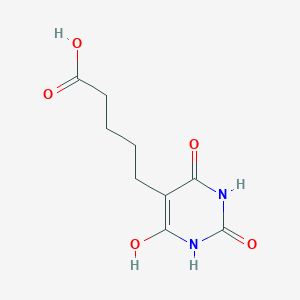
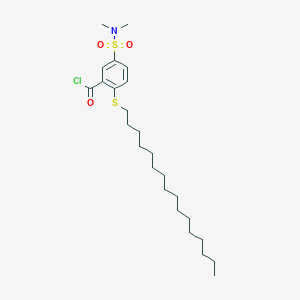

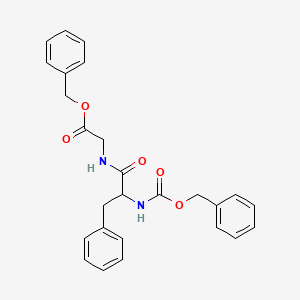
![2-ethoxy-4-((E)-{[oxo(3-toluidino)acetyl]hydrazono}methyl)phenyl 4-propoxybenzoate](/img/structure/B11948733.png)


